N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This compound combines a spirocyclic triaza system with a thioacetamide linkage and aromatic substituents (5-chloro-2-methoxyphenyl and p-tolyl groups). Its design likely targets enhanced pharmacokinetic properties, such as improved solubility or receptor binding, via the spirocyclic framework and sulfur-containing moieties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2S/c1-4-30-13-11-25(12-14-30)28-23(18-7-5-17(2)6-8-18)24(29-25)33-16-22(31)27-20-15-19(26)9-10-21(20)32-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFFKASBNRBYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationship (SAR), and biological evaluations of this compound, focusing on its antioxidant and anticancer properties.
Synthesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide involves several steps:
- Formation of the thioamide : The initial step includes the reaction of 5-chloro-2-methoxyphenyl acetamide with a thio compound derived from 8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene.
- Purification : The resultant thioamide is purified using column chromatography to obtain the desired compound in high purity.
Structure and Properties
The compound features a unique spirocyclic structure combined with a thioamide functional group. The presence of electron-donating groups such as methoxy enhances its biological activity by stabilizing the molecular structure and improving solubility.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The incorporation of methoxy groups has been shown to enhance radical scavenging activity due to their ability to donate electrons and stabilize free radicals .
Anticancer Activity
The anticancer potential of N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against lung cancer cells (A549) and breast cancer cells (MCF7). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
Several studies have investigated the biological activity of related compounds to establish a SAR:
These findings suggest that modifications in the molecular structure can lead to enhanced biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide with various biological targets involved in cancer pathways. The results indicated strong interactions with key enzymes involved in apoptosis regulation and cell cycle control .
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : While biological data for the target compound are unavailable, structurally related 2-thioxoacetamides exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. The spirocyclic triaza system may amplify these effects by stabilizing ligand-receptor interactions .
- Computational Insights : highlights that chlorophenyl acetamide derivatives (e.g., CPA) show strong HOMO-LUMO gaps (~4.5 eV), indicating electronic stability. The target’s spiro system may further modulate these properties, warranting DFT or MESP analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
